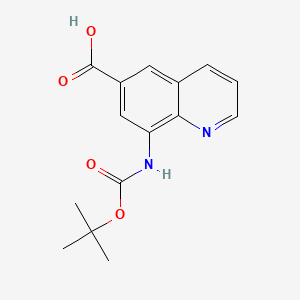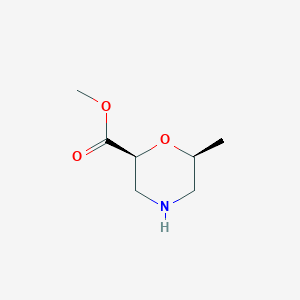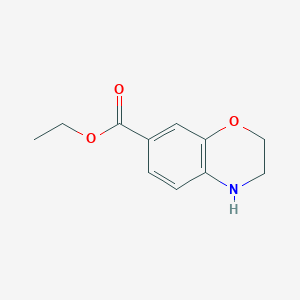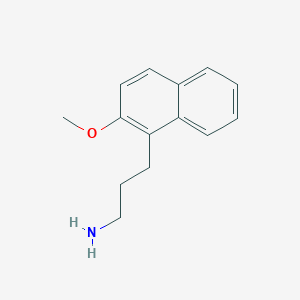
3-(2-Methoxynaphthalen-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxynaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C14H17NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and an amine group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene, which serves as the starting material.
Alkylation: The 2-methoxynaphthalene undergoes alkylation with a suitable alkyl halide, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate. This reaction introduces the propan-1-amine group to the naphthalene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine form.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxynaphthalen-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-(2-methoxynaphthalen-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9H,4,7,10,15H2,1H3 |
InChI-Schlüssel |
ZZMSSWRACMGSLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
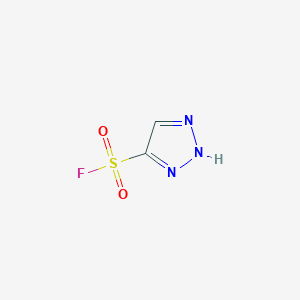
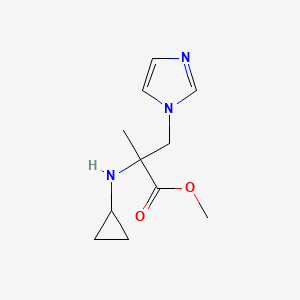
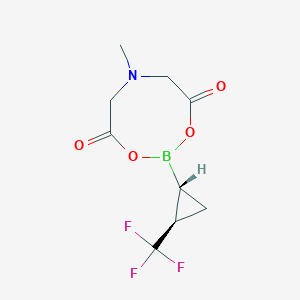

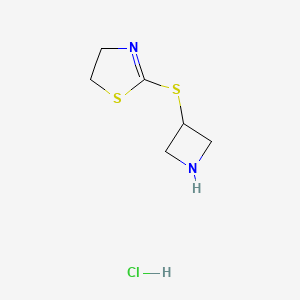
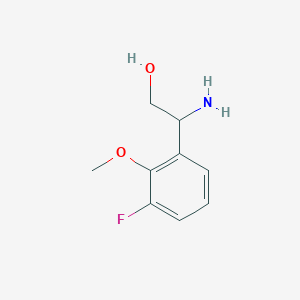
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)


